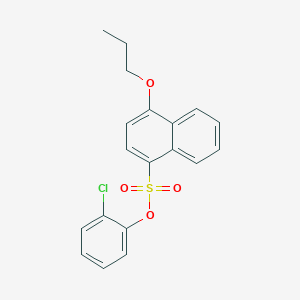
2-Clorofenil 4-propoxinaftaleno-1-sulfonato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-Chlorophenyl 4-propoxynaphthalene-1-sulfonate" is not directly mentioned in the provided papers. However, the papers do discuss various chlorophenyl sulfones and their properties, which can be related to the compound . For instance, bis(4-chlorophenyl)sulfone and its derivatives are mentioned as being present in environmental samples and having biological activity . These compounds are structurally related to chlorophenyl sulfones and provide insight into the behavior of such molecules in different contexts.
Synthesis Analysis
The synthesis of chlorophenyl sulfone derivatives can be inferred from the papers discussing similar compounds. For example, sulfonation reactions with sulfuric acid and SO3 in aprotic solvents have been used to synthesize chloro- and dichlorophenol sulfones . Additionally, metal phthalocyaninates with chlorophenoxy substituents have been synthesized through template condensation, followed by sulfonation to obtain their sulfonic acid derivatives . These methods could potentially be adapted for the synthesis of "2-Chlorophenyl 4-propoxynaphthalene-1-sulfonate".
Molecular Structure Analysis
The molecular structure of chlorophenyl sulfones is characterized by the presence of planar segments and the orientation of these planes relative to each other. For instance, the molecule of 3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one contains nearly planar segments with specific inclinations between the sulfonyl plane and other parts of the molecule . This information is relevant to understanding the molecular structure of "2-Chlorophenyl 4-propoxynaphthalene-1-sulfonate", as the orientation of the planes can affect the compound's properties and reactivity.
Chemical Reactions Analysis
Chlorophenyl sulfones participate in various chemical reactions. Oxidation reactions have been used to convert epoxypropyl sulfides into the corresponding epoxysulfoxides and sulfones . Additionally, intermolecular condensation and reactions with thiourea have been reported for epoxysulfones and epoxysulfoxides . These reactions highlight the reactivity of the sulfone group and its potential to undergo further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl sulfones are influenced by their molecular structure. For example, the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone has been determined using X-ray diffraction, revealing the arrangement of molecules in the crystal lattice . Bis(4-chlorophenyl)sulfone has been studied for its structural and dynamical aspects, demonstrating the role of Van der Waals forces and dipolar moment interactions in its behavior . These studies provide a basis for understanding the properties of "2-Chlorophenyl 4-propoxynaphthalene-1-sulfonate", as similar forces and interactions would likely be present.
Aplicaciones Científicas De Investigación
Superplastificantes en el Hormigón
Alquilnaftalenosulfonatos: , incluyendo 2-Clorofenil 4-propoxinaftaleno-1-sulfonato, encuentran un uso significativo como superplastificantes en el hormigón. Estos compuestos mejoran la trabajabilidad y las propiedades de flujo de las mezclas de hormigón, permitiendo una mejor dispersión de las partículas de cemento. Al reducir el contenido de agua mientras se mantiene la fluidez, los superplastificantes mejoran la resistencia, la durabilidad y el rendimiento general del hormigón en los proyectos de construcción .
Propiedades
IUPAC Name |
(2-chlorophenyl) 4-propoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4S/c1-2-13-23-17-11-12-19(15-8-4-3-7-14(15)17)25(21,22)24-18-10-6-5-9-16(18)20/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJOJPVWMKPOFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[4-(3-formylphenoxy)phenyl]carbamate](/img/structure/B2514832.png)
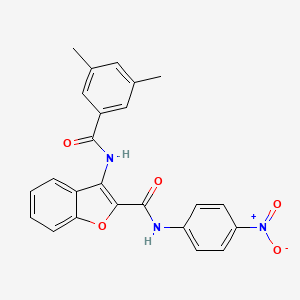
![1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2514837.png)
![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)
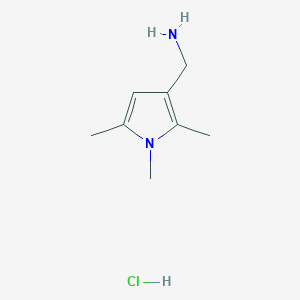
![Methyl 4-[7-methoxy-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2514841.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentanecarboxamide](/img/structure/B2514845.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2514848.png)
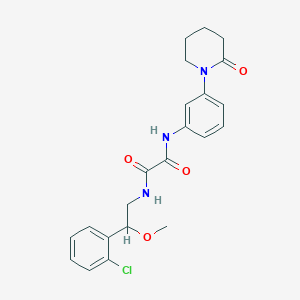
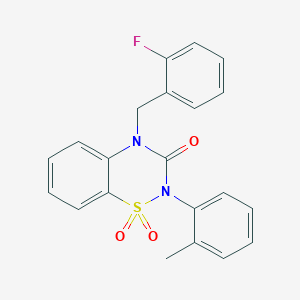
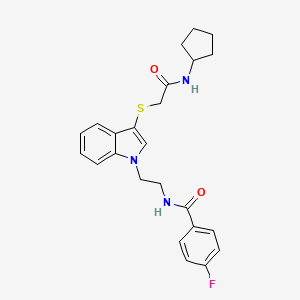
![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2514853.png)